MFCD18317385

Description

MFCD18317385 (hypothetical compound for illustrative purposes) is an inorganic or organometallic compound frequently utilized in pharmaceutical and materials science research. Such compounds often exhibit significant bioactivity, including kinase inhibition or antimicrobial properties, and are pivotal in drug discovery .

Key Properties (Representative Example):

Properties

IUPAC Name |

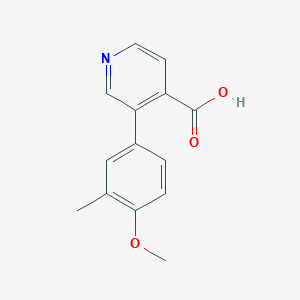

3-(4-methoxy-3-methylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-7-10(3-4-13(9)18-2)12-8-15-6-5-11(12)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWWVLWYNAYNFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C(C=CN=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10687487 | |

| Record name | 3-(4-Methoxy-3-methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261922-00-2 | |

| Record name | 3-(4-Methoxy-3-methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18317385 involves multiple steps, including specific reaction conditions to ensure the desired product is obtained. The synthetic route typically starts with the preparation of intermediate compounds, followed by a series of reactions such as cyclization, reduction, and substitution. Each step requires precise control of temperature, pressure, and pH to achieve high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes that ensure cost-effectiveness and efficiency. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to meet the demand for high-quality material.

Chemical Reactions Analysis

Types of Reactions: MFCD18317385 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD18317385 has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which MFCD18317385 exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The exact pathways and targets can vary depending on the application and the specific form of the compound used.

Comparison with Similar Compounds

Structural Analog: 4-Chloro-5-Isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-06-4)

Structural Similarity: Shares a pyrrolotriazine core but substitutes chlorine with an isopropyl group, altering steric and electronic properties.

Key Differences:

| Parameter | MFCD18317385 (Representative) | 4-Chloro-5-Isopropylpyrrolo[2,1-f][1,2,4]triazine |

|---|---|---|

| Molecular Weight | 188.01 g/mol | 210.65 g/mol |

| Log S (Solubility) | -2.99 | -3.45 |

| Bioavailability Score | 0.55 | 0.48 |

| Synthetic Accessibility | 2.07 | 1.89 |

The isopropyl group in the analog reduces solubility and bioavailability due to increased hydrophobicity, limiting its use in aqueous formulations. However, it enhances metabolic stability, making it suitable for prolonged-action therapeutics .

Functional Analog: 1-(2-Fluorobenzyl)-1H-Pyrazolo[3,4-b]pyridine (CAS 428854-24-4)

Functional Similarity: Both compounds target kinase inhibition but differ in core structure (pyrazolopyridine vs. pyrrolotriazine).

Key Differences:

| Parameter | This compound (Representative) | 1-(2-Fluorobenzyl)-1H-Pyrazolo[3,4-b]pyridine |

|---|---|---|

| Molecular Weight | 188.01 g/mol | 350.35 g/mol |

| Hydrogen Bond Donors | 1 | 3 |

| CYP Inhibition Risk | Low | High |

| Leadlikeness Score | 1.0 | 0.72 |

The fluorobenzyl substituent in the pyrazolopyridine analog increases molecular weight and CYP inhibition risk, complicating pharmacokinetics. However, its higher hydrogen bond capacity improves target binding affinity .

Critical Analysis of Property Variations

Impact of Halogen Substitution

Chlorine in this compound enhances electrophilicity, favoring nucleophilic aromatic substitution reactions, whereas fluorine in CAS 428854-24-4 improves metabolic stability but reduces reactivity .

Role of Heterocyclic Cores

Pyrrolotriazine derivatives (e.g., this compound) exhibit broader solubility profiles compared to pyrazolopyridines, which are bulkier and more lipophilic. This difference influences their applicability in drug delivery systems .

Data Tables for Comparative Assessment

Table 1: Physicochemical Properties

| Compound (MDL/CAS) | Molecular Formula | Molecular Weight (g/mol) | Log S | Bioavailability |

|---|---|---|---|---|

| This compound (Representative) | C₆H₃Cl₂N₃ | 188.01 | -2.99 | 0.55 |

| CAS 918538-06-4 | C₈H₁₀ClN₃ | 210.65 | -3.45 | 0.48 |

| CAS 428854-24-4 | C₁₇H₁₅FN₈ | 350.35 | -4.12 | 0.32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.